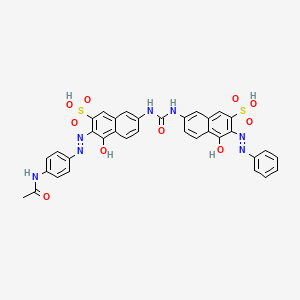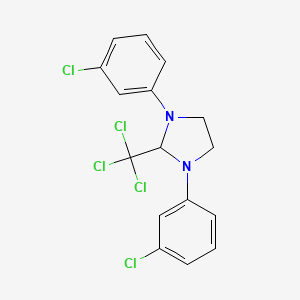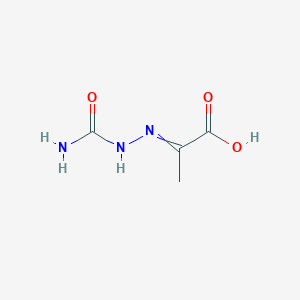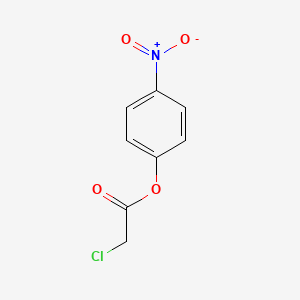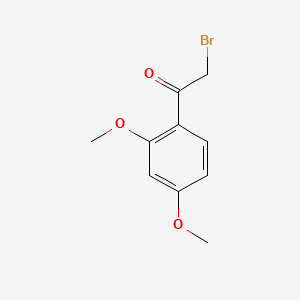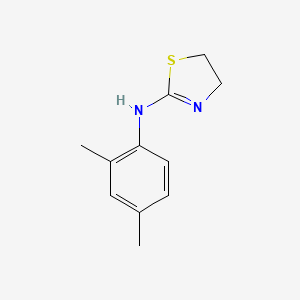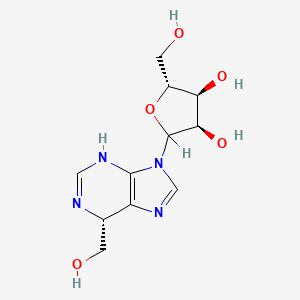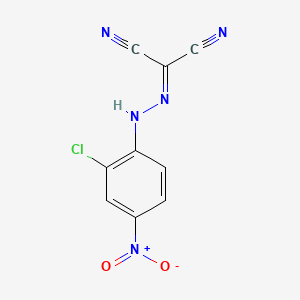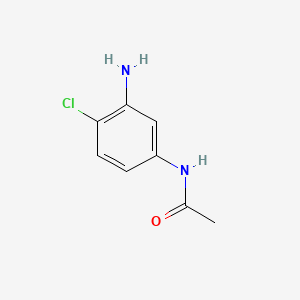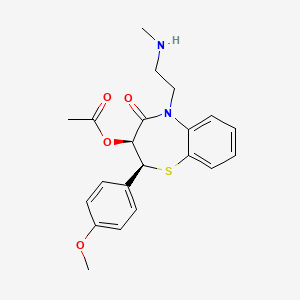
11alpha-Hydroxytestosterone diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha,17beta-Dihydroxyandrost-4-en-3-one diacetate is a steroid ester.
Scientific Research Applications
1. Endocrinological Studies in Fish
Lokman et al. (2002) explored the role of 11-oxygenated androgens, including compounds like 11alpha-Hydroxytestosterone, in various fish species. They found these androgens to be present in substantial amounts in some female fish, such as eels and sturgeons. This study highlights the importance of these androgens in the reproductive biology of teleosts, suggesting a minor yet significant role in female fish (Lokman et al., 2002).
2. Human Adrenal Androgen Production
Turcu et al. (2018) discussed the production and role of 11-oxygenated androgens, like 11alpha-Hydroxytestosterone, in humans. These androgens, primarily produced by the adrenal glands, play a significant role in biological processes, especially in women and children. The research emphasizes their potential as biomarkers for adrenal developmental changes and diseases, indicating their relevance beyond reproductive functions (Turcu, Nanba, & Auchus, 2018).
3. Role in Adrenal Gland Function and Disorders
A study by Ikegawa and Hasegawa (2023) revealed the involvement of the adrenal gland in the production of 11-ketotestosterone, derived from 11alpha-Hydroxytestosterone, in prepubertal children. This underscores the significance of these androgens in adrenal function and potentially in pediatric endocrine disorders (Ikegawa & Hasegawa, 2023).
4. Androgenic Activity in Human Physiology
Pretorius et al. (2016) conducted a study on 11-ketotestosterone and 11-ketodihydrotestosterone, related to 11alpha-Hydroxytestosterone, highlighting their potent androgenic activity. These androgens were shown to influence cellular proliferation and gene expression in prostate cancer cell lines, suggesting their potential impact in oncology and androgen-related diseases (Pretorius et al., 2016).
5. Steroid Metabolism and Prostate Cancer
Swart et al. (2013) investigated the metabolism of 11beta-Hydroxyandrostenedione, closely related to 11alpha-Hydroxytestosterone, in prostate cancer cells. This research provides insights into the metabolic pathways of androgens in cancer cells, which could have implications for therapeutic strategies in prostate cancer (Swart et al., 2013).
6. Evolution of Androgen Metabolic Pathway
Yazawa et al. (2008) explored the conservation and evolution of the androgen metabolic pathway, including enzymes responsible for the production of 11-ketotestosterone from 11alpha-Hydroxytestosterone. This study sheds light on the evolutionary aspects of androgen metabolism and its significance across different species (Yazawa et al., 2008).
properties
CAS RN |
6296-02-2 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11R,13S,14S,17S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-19-12-23(4)18(7-8-20(23)28-14(2)25)17-6-5-15-11-16(26)9-10-22(15,3)21(17)19/h11,17-21H,5-10,12H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-/m0/s1 |
InChI Key |
GBEMDSZXTFIZDP-CXJHFUFTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Other CAS RN |
6296-02-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



